
Laninamivir
概要
説明
準備方法
ラニナミビルの調製には、いくつかの合成経路と反応条件が関与します。 1つの方法は、ザンナミビルを酸性カチオン樹脂の存在下でメタノールと反応させて、ザンナミビルメチルエステルを得ることです . このエステルはその後、アルカリ性条件下で炭酸ジメチルと反応して、中間体を生成します . 続いて、ヨウ化メチルとアルカリとの反応を行い、続いてカチオン樹脂を使用してpHを調整すると、別の中間体が生成されます . 最後に、この中間体はオクタノイルクロリドと反応してラニナミビルオクタノエートを生成します . この方法は、その簡便性、低コスト、低エネルギー消費、および高純度の生成物によって特徴付けられています .
化学反応の分析
ラニナミビルは、次のようなさまざまな化学反応を起こします。
酸化と還元: ラニナミビルは、酸化と還元反応を受ける可能性がありますが、これらの反応に関する具体的な詳細は限られています。
置換: この化合物は、特にその官能基を含む置換反応に関与することができます。
一般的な試薬と条件: これらの反応に使用される一般的な試薬には、メタノール、炭酸ジメチル、ヨウ化メチル、およびオクタノイルクロリドが含まれます.
科学研究への応用
ラニナミビルは、いくつかの科学研究への応用があります。
科学的研究の応用
Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) effective against seasonal influenza, including oseltamivir-resistant strains, in adults . It is a prodrug of R-125489, which inhibits neuraminidase in influenza A and B viruses, preventing viral growth and reducing the duration of illness .
Scientific Research Applications
This compound octanoate has been evaluated in clinical trials for both treatment and post-exposure prophylaxis of influenza .
Treatment of Influenza
- A single inhalation of this compound octanoate has been found to be effective for treating seasonal influenza in adults .
- In a double-blind, randomized controlled trial, this compound octanoate was compared to oseltamivir for treating influenza patients . Patients aged 20 years and older with influenza symptoms were given either 40 mg of this compound octanoate, 20 mg of this compound octanoate, or oseltamivir. This compound octanoate was administered via a single inhalation on day 1, while oseltamivir (75 mg) was given orally twice daily for 5 days. The primary endpoint was the time to illness alleviation .
- The median time to illness alleviation was similar between the 40-mg this compound octanoate group (73.0 hours) and the oseltamivir group (73.6 hours) .
- A study showed that this compound octanoate has similar efficacy and safety to oseltamivir in treating influenza, including influenza A(H1N1)2009, in patients with chronic respiratory diseases .
Post-Exposure Prophylaxis
- This compound octanoate has also been studied for post-exposure prophylaxis against influenza .
- A double-blind, multicenter, randomized, placebo-controlled study assessed the effectiveness of a single 40 mg dose of this compound octanoate compared to placebo for post-exposure prophylaxis. Participants who had lived with someone with influenza within 48 hours of their symptom onset were randomly assigned to receive 40 mg of this compound octanoate in a single dose, 20 mg of this compound octanoate once daily for 2 days, or a placebo. The primary endpoint was the proportion of participants who developed clinical influenza (defined as influenza virus positive, an axillary temperature >37.5°C, and at least two symptoms) over a 10-day period .
- A single 40 mg dose of this compound octanoate significantly reduced the development of influenza compared to the placebo (P = 0.001) .
Comparative Efficacy
- This compound is one of several neuraminidase inhibitors (NIs) used to prevent and treat influenza . Other NIs include zanamivir, oseltamivir and peramivir .
- One study compared oseltamivir (75 mg twice daily for 5 days), this compound (40 mg once), and peramivir (300 mg once) in outpatients with seasonal influenza. The study collected data on the course of symptoms such as fever, coughing, sore throat, nasal discharge, headache, muscle pains, joint pains, nausea/vomiting, and diarrhea .
This compound Nebulizer
- One study compared a this compound nebulizer group, and other drugs group. The this compound nebulizer group had a significantly higher proportion of influenza B patients than the other drugs group .
Data Tables
Safety and Tolerability
作用機序
ラニナミビルは、インフルエンザウイルスのノイラミニダーゼ酵素を阻害することによりその効果を発揮します . この酵素は、感染細胞から新しいウイルス粒子が放出されるために不可欠です。 ノイラミニダーゼを阻害することにより、ラニナミビルは呼吸器系内でのウイルスの拡散を防ぎます . この化合物は、ノイラミニダーゼの活性部位に結合し、その活性を阻害するコンフォメーション変化を誘発します .
類似化合物の比較
ラニナミビルは、オセルタミビル、ザンナミビル、ペラミビルなどの他のノイラミニダーゼ阻害剤と比較されます . これらの化合物はすべてノイラミニダーゼ酵素を標的としていますが、ラニナミビルは、長効性とオセルタミビル耐性株に対する有効性によって特徴付けられています . 類似の化合物には次のものがあります。
オセルタミビル: タミフルという名前で販売されており、経口ノイラミニダーゼ阻害剤です。
ザンナミビル: リレンザという名前で販売されており、吸入ノイラミニダーゼ阻害剤です。
類似化合物との比較
Laninamivir is compared with other neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir . While all these compounds target the neuraminidase enzyme, this compound is unique due to its long-acting nature and effectiveness against oseltamivir-resistant strains . Similar compounds include:
Oseltamivir: Marketed as Tamiflu, it is an oral neuraminidase inhibitor.
Zanamivir: Marketed as Relenza, it is an inhaled neuraminidase inhibitor.
Peramivir: Marketed as Rapivab, it is an intravenous neuraminidase inhibitor.
This compound’s long-acting properties and single-dose administration make it a unique and valuable option in the treatment and prevention of influenza .
生物活性
Laninamivir is a neuraminidase inhibitor (NAI) used primarily for the treatment and prevention of influenza. Its unique structure and mechanism of action allow it to effectively inhibit various strains of influenza viruses, including those resistant to other antiviral agents like oseltamivir. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables highlighting its efficacy and safety.
Structural Characteristics
This compound is structurally related to the NA transition state analogue Neu5Ac2en, with a core structure that includes a 4-guanidino group and a 7-methoxy group, enhancing its binding affinity to neuraminidase (NA) enzymes from different influenza virus subtypes. The presence of the 7-methoxy group increases its retention in lung tissues, making it effective even after a single inhalation dose .
This compound functions by binding to the active site of the neuraminidase enzyme, preventing the cleavage of sialic acid residues from glycoproteins on the host cell surface. This inhibition blocks viral release and spread, effectively controlling influenza infection. Studies have shown that this compound exhibits potent inhibition against various NA subtypes, including those resistant to oseltamivir .
Case Study: Post-Exposure Prophylaxis
A clinical trial involving 803 participants demonstrated that a single administration of this compound octanoate significantly reduced the incidence of clinical influenza compared to placebo. The results indicated a relative risk reduction of 62.8% for the 40 mg dose and 63.1% for the 20 mg dose . The proportions of participants with symptomatic influenza were notably lower in the treatment groups compared to placebo (Table 1).
Treatment Group | Clinical Influenza (%) | Symptomatic Influenza (%) |
---|---|---|
This compound 40 mg | 4.5% (12/267) | 8.6% (23/267) |
This compound 20 mg | 4.5% (13/269) | 9.3% (25/269) |
Placebo | 12.1% (32/265) | 18.9% (50/265) |
Case Study: Efficacy in Adults with Influenza
In another double-blind randomized trial involving 996 patients, this compound octanoate was compared to oseltamivir for treating influenza. The median time to illness alleviation was similar between groups, with this compound showing a slightly faster recovery time in some cases . Notably, the proportion of patients shedding the virus at day three was significantly lower in those treated with this compound compared to oseltamivir (P = .006) .
Safety Profile
This compound has been reported to have a favorable safety profile, with adverse effects comparable to those observed with placebo treatments. In trials involving patients with chronic respiratory diseases, no specific adverse events related to this compound were reported, indicating its relative safety even in vulnerable populations .
特性
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRRHYPPQFELSF-CNYIRLTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942457 | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203120-17-6 | |
Record name | Laninamivir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203120-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laninamivir [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203120176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laninamivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laninamivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60942457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LANINAMIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B408IW3GL5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。